

Landipirdine (SYN120): A Technical Deep Dive into its Discovery and Development

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Compound of Interest

Compound Name: Landipirdine

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Abstract

Landipirdine (also known as SYN120 and RO5025181) is a novel small molecule that was developed as a dual antagonist of the serotonin 5-HT₆ and 5-HT_{2A} receptors. The rationale for its development was based on the hypothesis that simultaneous blockade of these two receptors could offer a synergistic therapeutic benefit for cognitive and psychiatric symptoms in neurodegenerative disorders, particularly Parkinson's disease dementia (PDD). This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **Landipirdine**. While the compound showed a promising preclinical profile, its clinical development was ultimately discontinued after a Phase 2a proof-of-concept study in PDD patients failed to meet its primary efficacy endpoints for cognition. This document details the available data, experimental methodologies, and the key findings that shaped the trajectory of **Landipirdine**'s development.

Introduction

Cognitive impairment and psychosis are significant and debilitating non-motor symptoms of Parkinson's disease, contributing substantially to patient and caregiver burden. The serotonergic system, particularly the 5-HT₆ and 5-HT_{2A} receptors, has been implicated in the modulation of cognitive processes and psychotic symptoms. **Landipirdine** was designed to target both of these receptors simultaneously, aiming to provide a more robust and multifaceted therapeutic effect compared to single-target agents.

Development History:

Landipirdine was initially discovered by F. Hoffmann-La Roche Ltd. and was later developed by Biotie Therapies Corp., which was subsequently acquired by Acorda Therapeutics. The development program progressed through preclinical studies and Phase 1 trials before entering a Phase 2a clinical trial for Parkinson's disease dementia. However, in February 2020, it was announced that the development of **Landipirdine** for cognition disorders and dementia had been discontinued.^[1]

Mechanism of Action

Landipirdine is a potent antagonist of both the serotonin 5-HT6 and 5-HT2A receptors.

5-HT6 Receptor Antagonism

The 5-HT6 receptor is primarily expressed in the central nervous system, with high densities in brain regions associated with learning and memory, such as the hippocampus and cortex. Blockade of the 5-HT6 receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, which are crucial for cognitive function. The canonical signaling pathway for the 5-HT6 receptor involves its coupling to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This cascade further activates Protein Kinase A (PKA), which can modulate the activity of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and the MAP kinase ERK (extracellular signal-regulated kinase).

5-HT2A Receptor Antagonism

The 5-HT2A receptor is also widely distributed in the brain and is a key target for many atypical antipsychotic drugs. Antagonism of 5-HT2A receptors is believed to contribute to the antipsychotic effects of these medications and may also have beneficial effects on cognition and negative symptoms of psychosis. The primary signaling pathway for the 5-HT2A receptor is through its coupling to a Gq/11 protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

The dual antagonism of both 5-HT6 and 5-HT2A receptors by **Landipirdine** was intended to leverage these distinct but potentially complementary pathways to improve both cognitive deficits and psychotic symptoms.

Preclinical Development

No publicly available quantitative data on the binding affinities (K_i or IC_{50} values) of **Landipirdine** for the 5-HT6 and 5-HT2A receptors were identified in the search results.

Based on its progression to clinical trials, **Landipirdine** presumably demonstrated a favorable preclinical profile in various in vivo models of cognition and psychosis. Standard preclinical behavioral assays would have been employed to assess its therapeutic potential.

Experimental Protocols for Key Preclinical Assays

- Objective: To determine the binding affinity of **Landipirdine** for the human 5-HT6 and 5-HT2A receptors.
- Methodology (General Protocol):
 - Membrane Preparation: Cell membranes expressing the recombinant human 5-HT6 or 5-HT2A receptor are prepared.
 - Radioligand Binding: A specific radioligand (e.g., $[3H]$ -LSD for 5-HT6, $[3H]$ -ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of **Landipirdine**.
 - Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
 - Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
 - Data Analysis: The concentration of **Landipirdine** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The inhibitory constant (K_i) is then calculated using the Cheng-Prusoff equation.
- Morris Water Maze (MWM):

- Objective: To assess spatial learning and memory.
- Methodology: Rodents are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues. Parameters such as escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed) are measured.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Novel Object Recognition (NOR) Test:
 - Objective: To evaluate recognition memory.
 - Methodology: Rodents are first familiarized with two identical objects in an open field. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:
 - Objective: To measure sensorimotor gating, a process that is deficient in some psychiatric disorders like schizophrenia.
 - Methodology: The startle response of a rodent to a loud acoustic stimulus is measured. In PPI, a weaker, non-startling prestimulus (prepulse) is presented shortly before the startling stimulus. A reduction in the startle response in the presence of the prepulse indicates normal sensorimotor gating.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Clinical Development

Landipirdine progressed to a Phase 2a clinical trial to evaluate its safety, tolerability, and efficacy in patients with Parkinson's disease dementia.

Phase 2a "SYNAPSE" Trial (NCT02258152)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, 16-week proof-of-concept trial.[\[15\]](#)
- Participants: Patients with Parkinson's disease dementia who were on a stable dose of a cholinesterase inhibitor.[\[15\]](#) A total of 82 patients were randomized.[\[15\]](#)

- Intervention: Oral **Landipirdine** (SYN120) with a dose titration up to 100 mg/day or placebo. [\[15\]](#)
- Primary and Secondary Outcome Measures:
 - The primary efficacy measure was the change from baseline in the Cognitive Drug Research (CDR) computerized assessment system Continuity of Attention score.[\[15\]](#)
 - A key secondary efficacy measure was the change from baseline in the CDR Quality of Episodic Memory score.[\[15\]](#)
 - Other efficacy measures included the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC), and the Neuropsychiatric Inventory (NPI).[\[15\]](#)

Clinical Trial Results

The SYNAPSE trial did not meet its primary or key secondary efficacy endpoints for cognition. At week 16, there were no significant differences between the **Landipirdine** and placebo groups for any of the cognitive assessments.[\[15\]](#)

Table 1: Summary of Efficacy Results from the SYNAPSE Trial

Outcome Measure	Landipirdine (N=38)	Placebo (N=44)	p-value
Cognitive Assessments			
CDR Continuity of Attention (Change from Baseline)	No significant difference	No significant difference	Not significant
CDR Quality of Episodic Memory (Change from Baseline)	No significant difference	No significant difference	Not significant
Other Efficacy Measures			
NPI-Apathy/Indifference Score (Change from Baseline)	Nominal improvement	Worsening	0.028 (unadjusted)[15]
PDAQ-15 (Cognitive Activities of Daily Living)	Nominal improvement	Worsening	0.029 (unadjusted)[15]
Motor Function			
UPDRS Score	Worsening of motor symptoms	No significant change	Significant worsening

Note: Specific numerical data for the change from baseline for the cognitive assessments were not available in the searched literature.

A post-hoc analysis suggested potential nominal improvements in the Neuropsychiatric Inventory (NPI) domains of apathy/indifference and in cognitive activities of daily living (PDAQ-15) in the **Landipirdine** group compared to placebo.[15] However, a mild worsening of motor symptoms, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS), was observed in the **Landipirdine** group.[15]

Table 2: Safety and Tolerability from the SYNAPSE Trial

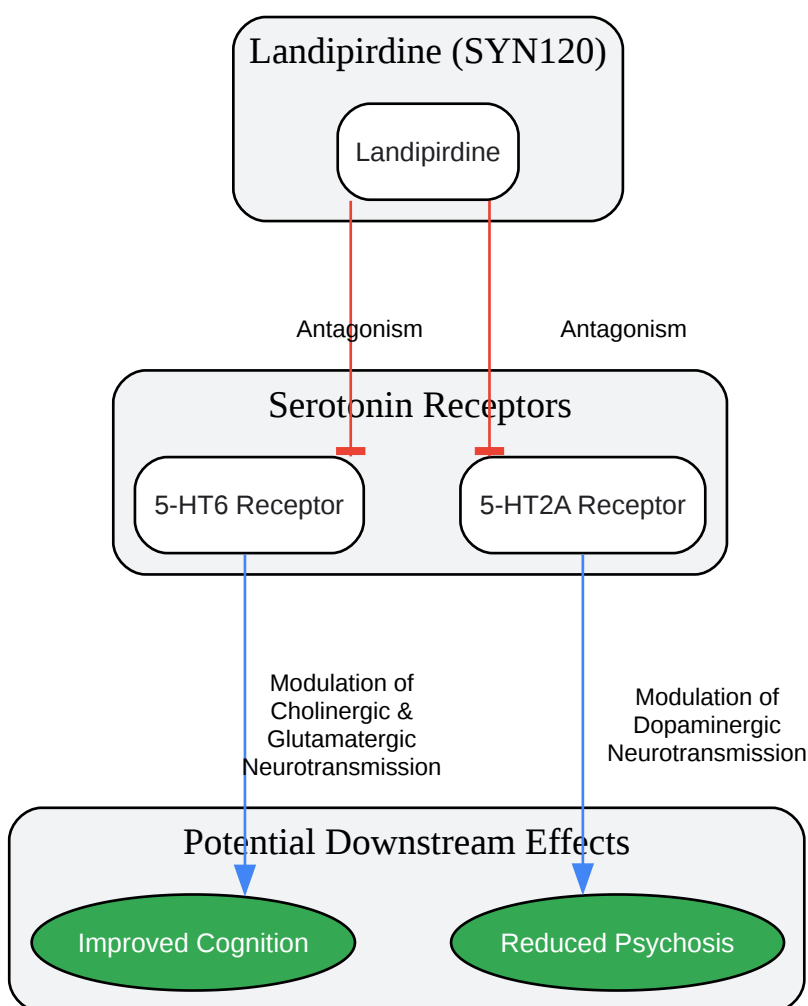
Adverse Event Profile	Landipirdine (N=38)	Placebo (N=44)
Overall Adverse Events	74% of patients	77% of patients
Treatment Discontinuation	16% of patients	16% of patients
More Frequent Adverse Events	Nausea, Vomiting	-

Source:[[15](#)]

Overall, **Landipirdine** was considered adequately tolerated, but the lack of cognitive efficacy and the negative impact on motor function led to the discontinuation of its development for PDD.

Signaling Pathways and Experimental Workflows

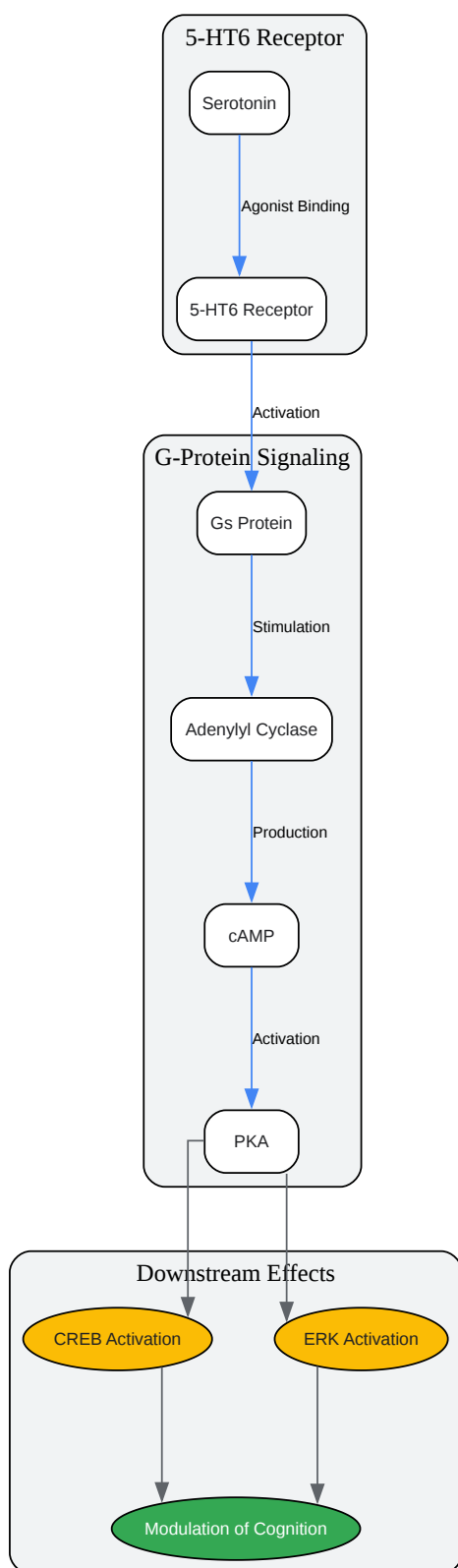
Proposed Mechanism of Action of Landipirdine



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Caption: Proposed dual mechanism of action of **Landipirdine**.

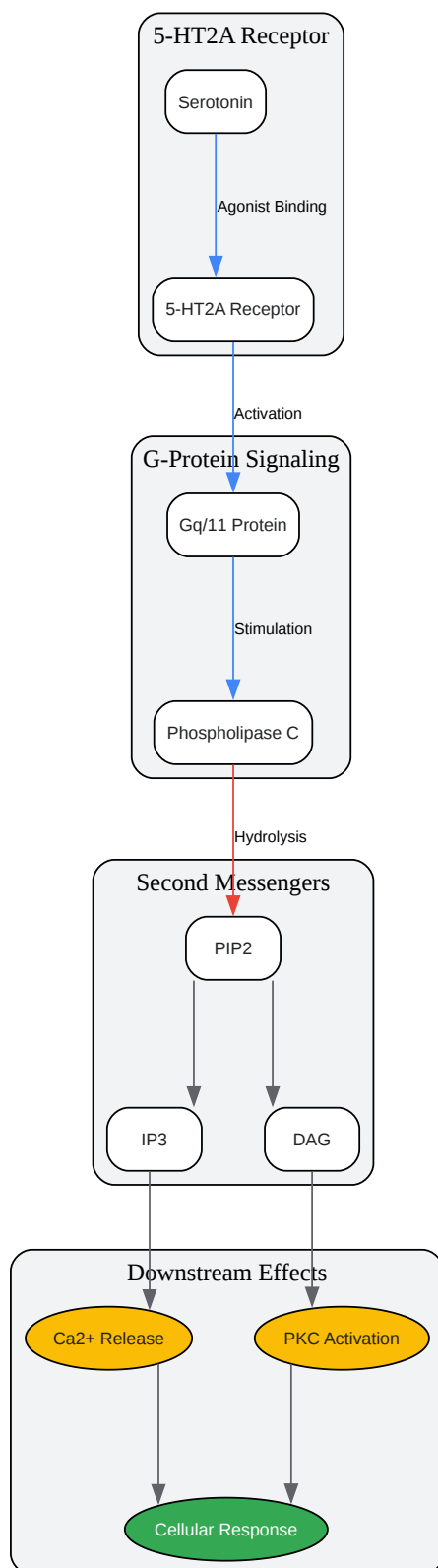
5-HT6 Receptor Signaling Pathway



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Caption: Canonical 5-HT6 receptor signaling pathway.

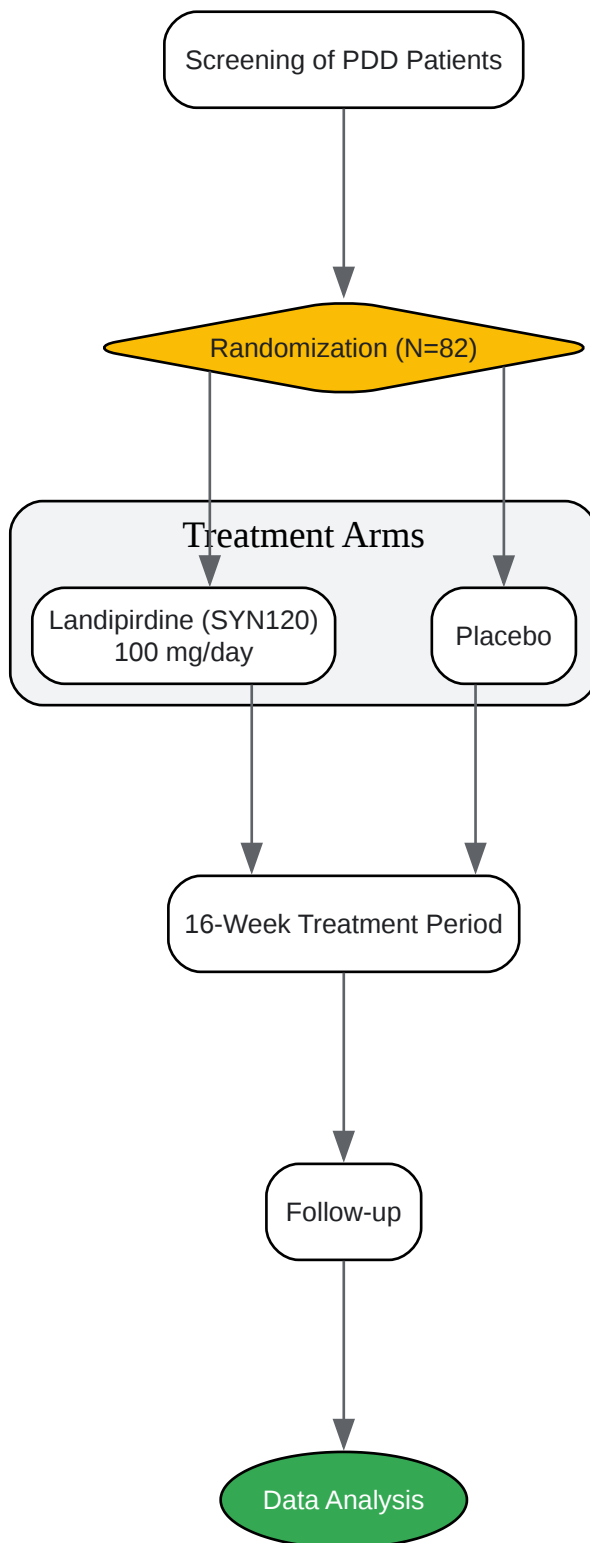
5-HT_{2A} Receptor Signaling Pathway



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Caption: Primary 5-HT_{2A} receptor signaling pathway.

SYNAPSE Clinical Trial Workflow



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Caption: High-level workflow of the SYNAPSE clinical trial.

Conclusion

Landipirdine (SYN120) represents a rational approach to polypharmacology, targeting two serotonin receptors implicated in the pathophysiology of cognitive and psychiatric symptoms in neurodegenerative diseases. Despite a promising preclinical rationale, the clinical development of **Landipirdine** was halted due to a lack of efficacy in a Phase 2a trial in patients with Parkinson's disease dementia. The observed worsening of motor symptoms also raised concerns about its suitability for this patient population. While the journey of **Landipirdine** as a therapeutic candidate has concluded, the insights gained from its development contribute to the broader understanding of the role of the serotonergic system in neurodegenerative disorders and provide valuable lessons for future drug development endeavors in this challenging therapeutic area. The nominal positive signals on apathy and activities of daily living, although from a post-hoc analysis, may warrant further investigation of the dual 5-HT₆/5-HT_{2A} antagonist mechanism in other contexts.

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